4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid
Description
Contextualizing Tetrazole Scaffolds in Modern Chemical and Biological Research
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is considered a "privileged scaffold" in pharmaceutical and medicinal chemistry. nih.gov Its unique physicochemical properties have made it a versatile component in the design of therapeutic agents. One of the most significant roles of the tetrazole moiety is its function as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates. nih.gov The tetrazole ring's ability to participate in hydrogen bonding and its acidic nature, comparable to that of carboxylic acids, allow it to mimic the interactions of a carboxyl group with biological targets. mdpi.com
The applications of tetrazole-containing compounds are extensive, with over 20 FDA-approved drugs featuring this scaffold. beilstein-journals.orgnih.gov These drugs are used to treat a wide range of conditions, including hypertension, cancer, asthma, and various infectious diseases like bacterial, viral, and fungal infections. beilstein-journals.orgmdpi.com The synthesis of tetrazole derivatives is most commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide (B81097), a method that has proven to be efficient for creating 5-substituted-1H-tetrazoles. nih.govresearchgate.net The continued exploration of novel synthetic routes and the incorporation of tetrazoles into complex molecules underscore their enduring importance in the development of new therapeutics. beilstein-journals.org
The Significance of Benzoic Acid Derivatives in Molecular Design and Chemical Biology
Benzoic acid and its derivatives are fundamental building blocks in both nature and synthetic chemistry. chemdiv.com The benzoic acid scaffold, consisting of a benzene (B151609) ring attached to a carboxylic acid group, is present in numerous naturally occurring compounds and serves as a crucial intermediate in the biosynthesis of many secondary metabolites. chemdiv.comresearchgate.net In the realm of medicinal chemistry, benzoic acid derivatives are integral to the structure of many synthetic bioactive molecules and approved drugs, such as furosemide (B1674285) and benzocaine. nih.govresearchgate.net
The versatility of the benzoic acid moiety stems from its ability to be readily modified at various positions on the aromatic ring, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This adaptability enables the optimization of interactions with biological targets. Consequently, benzoic acid derivatives have been shown to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. chemdiv.comnih.gov The ongoing research into novel benzoic acid derivatives continues to yield compounds with significant potential for treating a variety of diseases. researchgate.netrsc.org
Overview of Academic Contributions Pertaining to 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid and Structurally Related Analogues
While extensive research dedicated solely to This compound is not widely documented in publicly available literature, the academic landscape provides significant insights through the study of its structural components and closely related analogues. The synthesis of such a molecule would typically involve the formation of the tetrazole ring from a corresponding nitrile precursor, followed by etherification with a hydroxybenzoic acid derivative. nih.gov
The biological potential of this compound can be inferred from the activities of its congeners. For instance, tetrazole derivatives linked to other aromatic systems have been investigated for a variety of therapeutic applications. Studies on compounds like 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole have demonstrated analgesic and anti-inflammatory effects. nih.gov Furthermore, various 5-substituted tetrazole derivatives have been synthesized and evaluated for their potential as antidiabetic agents, acting as PPAR-γ agonists. mdpi.comresearchgate.net
Structurally similar compounds that have been synthesized and characterized include:
5-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}-1H-tetrazole chemdiv.com
N-phenyl-4-[(1H-tetrazol-5-yl)methoxy]aniline chemdiv.com
These related molecules, sharing the (tetrazol-5-yl)methoxy]phenyl core, indicate an interest in this particular linkage for creating diverse chemical entities. Research on 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors further highlights the potential for benzoic acid compounds with heterocyclic substituents to act as specific enzyme inhibitors. nih.gov The collective findings from these related studies suggest that This compound is a molecule of interest within the broader context of medicinal chemistry research.
Table 1: Biological Activities of Structurally Related Compound Classes
| Compound Class | Biological Activity Investigated | Reference |
|---|---|---|
| Pyrazolyl-tetrazoles | Analgesic, Anti-inflammatory | nih.gov |
| Substituted Phenyl-tetrazoles | Antidiabetic, Antioxidant | mdpi.comresearchgate.net |
| Thiazolyl-benzoic acids | Protein Kinase CK2 Inhibition | nih.gov |
| Tetrazolyl-tetrahydroisoquinolines | Selective PPAR-γ Agonists | mdpi.com |
Defining the Research Landscape and Theoretical Framework for Future Investigations
The current body of research on tetrazole and benzoic acid derivatives provides a solid theoretical framework for future investigations into This compound and its congeners. The established roles of the tetrazole ring as a carboxylic acid bioisostere and the benzoic acid moiety as a versatile scaffold for molecular design suggest that this hybrid molecule holds significant potential for biological activity. beilstein-journals.orgresearchgate.net
Future research should focus on several key areas. First, the development and optimization of synthetic routes to produce This compound and a library of its analogues with high purity and yield are essential. This would involve varying the substitution patterns on both the phenyl ring of the tetrazole and the benzoic acid ring.
Second, comprehensive biological screening of these synthesized compounds is warranted. Based on the activities of related structures, it would be logical to investigate their potential as anti-inflammatory agents, analgesics, antidiabetic agents (particularly as PPARγ modulators), and as inhibitors of specific protein kinases. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for any observed biological activity and to guide the design of more potent and selective molecules. nih.gov
Finally, computational studies, including molecular docking and dynamics simulations, could be employed to predict the binding modes of these compounds with various biological targets, further informing the drug design process. The exploration of this chemical space could lead to the discovery of novel therapeutic agents for a range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(21)11-6-8-13(9-7-11)22-10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDHXQLPBUCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 4 1 Phenyl 1h Tetrazol 5 Yl Methoxy Benzoic Acid and Its Derivatization
In-depth Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid, two primary disconnection points are identified: the ether linkage (C-O bond) and the tetrazole ring. This leads to two logical synthetic strategies.
Strategy A: Ether Linkage Disconnection
The most straightforward disconnection is at the ether bond. This approach, based on the well-established Williamson ether synthesis, identifies two key precursors: a nucleophile, methyl 4-hydroxybenzoate (B8730719), and an electrophile, 5-(halomethyl)-1-phenyl-1H-tetrazole (e.g., chloromethyl or bromomethyl derivative). masterorganicchemistry.comwikipedia.org This strategy focuses on forming the stable tetrazole ring first and then assembling the final molecule via nucleophilic substitution.
Strategy B: Tetrazole Ring Disconnection
Alternatively, the tetrazole ring itself can be disconnected. The most common method for tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This retrosynthetic route disconnects the target molecule into phenyl azide and a precursor containing the methoxybenzoic acid moiety, such as methyl 4-(cyanomethoxy)benzoate. This approach builds the core carbon skeleton first, with the formation of the heterocyclic ring as a key final step.
Elucidation of Established and Novel Synthetic Pathways to this compound
Based on the retrosynthetic analysis, two primary synthetic pathways can be detailed.
Pathway A: Synthesis via Williamson Etherification
This established route begins with the synthesis of the tetrazole precursor, 5-(chloromethyl)-1-phenyl-1H-tetrazole. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. jk-sci.com This ion then attacks the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage. wikipedia.org The final step involves the hydrolysis of the methyl ester to the carboxylic acid. This pathway is robust and widely used for synthesizing aryl ethers. tcichemicals.com
Pathway B: Synthesis via [3+2] Cycloaddition
This pathway begins by preparing the nitrile precursor, methyl 4-(cyanomethoxy)benzoate, which can be synthesized from methyl 4-hydroxybenzoate and a haloacetonitrile. The key step is the subsequent [3+2] cycloaddition reaction. In this reaction, the nitrile precursor is treated with phenyl azide at elevated temperatures to form the 1,5-disubstituted tetrazole ring. nih.govnih.gov This reaction can often be slow and require harsh conditions due to the moderate reactivity of phenyl azide. rsc.org Following the successful formation of the tetrazole ring, the synthesis is completed by ester hydrolysis. Multicomponent reactions, such as the Ugi-azide process, represent a more advanced and efficient variation for constructing 1,5-disubstituted tetrazoles in a single step from an amine, an aldehyde, an isocyanide, and an azide source. scielo.org.mx
The [3+2] cycloaddition reaction for tetrazole formation can be significantly enhanced through catalysis. The use of hydrazoic acid is often avoided due to its high toxicity and explosive nature. Trimethylsilyl (B98337) azide (TMSN₃) has emerged as a safer and more convenient azide source. scielo.org.mx
Catalysts are employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.
Organotin Catalysts : Dialkyltin oxides, such as dibutyltin (B87310) oxide, are effective catalysts when used with trimethylsilyl azide. beilstein-journals.org These catalysts are believed to activate the nitrile, facilitating the cycloaddition under milder conditions than uncatalyzed reactions. Polymer-supported organotin reagents have been developed to simplify catalyst removal and reduce tin contamination in the final product, which is particularly advantageous in continuous-flow processes. nih.gov
Lewis Acids : Various Lewis acids, including zinc chloride (ZnCl₂), copper salts, and cobalt complexes, can catalyze the reaction between nitriles and sodium azide. nih.gov These catalysts coordinate to the nitrogen of the nitrile, increasing its electrophilicity and accelerating the rate of cycloaddition.
These catalytic methods provide higher yields, shorter reaction times, and improved safety profiles compared to traditional, non-catalyzed thermal methods.
While the Williamson ether synthesis is a classic and reliable method, more advanced coupling reactions can offer advantages, particularly in complex syntheses or when dealing with sensitive functional groups.
Williamson Ether Synthesis : This Sₙ2 reaction between an alkoxide and a primary alkyl halide is the most direct method. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the rate of the Sₙ2 reaction. jk-sci.com
Mitsunobu Reaction : This reaction provides a powerful alternative for forming the ether linkage. It couples a primary or secondary alcohol (in this case, 5-(hydroxymethyl)-1-phenyl-1H-tetrazole) with an acidic nucleophile (methyl 4-hydroxybenzoate, pKa ≈ 9.9) using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The Mitsunobu reaction proceeds under mild, neutral conditions and is known for its high stereospecificity (inversion of configuration at the alcohol carbon), which is a significant advantage when synthesizing chiral molecules. missouri.edu
The choice between these methods depends on the specific substrates and desired reaction conditions, with the Mitsunobu reaction offering a milder, albeit more reagent-intensive, alternative to the base-mediated Williamson synthesis. tandfonline.com
Applying green chemistry principles to the synthesis of tetrazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. masterorganicchemistry.com
Key sustainable approaches include:
Use of Greener Solvents : Replacing traditional volatile organic solvents (VOCs) like DMF or toluene (B28343) with more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. For the Williamson ether synthesis, performing the reaction in aqueous media using surfactants as phase-transfer catalysts has been demonstrated as a viable green alternative. researchgate.net
Catalysis : The use of heterogeneous or recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, simplifies product purification, reduces waste, and allows for catalyst reuse. wikipedia.org
Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times for both tetrazole formation and Williamson ether synthesis, leading to significant energy savings and often improved yields. chegg.com
Atom Economy : Multicomponent reactions (MCRs), such as the Ugi-azide reaction for tetrazole synthesis, are highly atom-economical as they combine multiple starting materials into the final product in a single step, minimizing the formation of byproducts. wikipedia.org
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. acs.org
Optimization of Reaction Parameters for Enhanced Yields and Selectivity in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side product formation. researchgate.net Key parameters for the two primary synthetic steps are the choice of solvent, base (for ether synthesis), catalyst (for cycloaddition), temperature, and reaction time.
For the Williamson ether synthesis step (Pathway A), a study of different bases and solvents is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions. youtube.com Weaker bases like potassium carbonate (K₂CO₃) are often sufficient for activating phenols and are safer to handle. jk-sci.com The solvent choice impacts the solubility of reagents and the rate of the Sₙ2 reaction; polar aprotic solvents like DMF and DMSO are generally preferred. masterorganicchemistry.com
Table 1: Hypothetical Optimization of Williamson Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 60 | 24 | 65 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 88 |
| 3 | Cs₂CO₃ | DMF | 80 | 8 | 92 |
| 4 | NaH | THF | 65 | 10 | 85 |
| 5 | NaH | DMF | 65 | 6 | 95 |
For the catalyst-mediated [3+2] cycloaddition (Pathway B), optimization would focus on catalyst loading, solvent, and temperature. Insufficient catalyst may lead to slow or incomplete conversion, while excessive catalyst can be costly and lead to purification challenges. The reaction temperature is a trade-off between reaction rate and the potential for thermal decomposition of the product. beilstein-journals.org
Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, this section becomes relevant when considering the synthesis of chiral derivatives, which could be achieved by introducing a stereocenter on either the phenyl ring or the benzoic acid moiety.
If a chiral alcohol precursor were used, for instance, a chiral derivative of 5-(hydroxymethyl)-1-phenyl-1H-tetrazole, the Mitsunobu reaction would be a superior method for the etherification step. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, providing a predictable and highly stereoselective route to the desired chiral ether. organic-chemistry.orgmissouri.edu This makes it a powerful tool for constructing chiral centers bearing a tetrazole moiety, which would be more challenging to achieve with high stereocontrol using a standard Sₙ2 reaction with an alkyl halide. tandfonline.com
Advanced Structural Elucidation and Spectroscopic Interpretations of 4 1 Phenyl 1h Tetrazol 5 Yl Methoxy Benzoic Acid
High-Resolution Solid-State Structural Analysis via X-ray Crystallography
While a specific crystal structure for 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is not publicly available, extensive crystallographic data on closely related analogs, such as 4-(1H-tetrazol-5-yl)benzoic acid, provide profound insights into the likely solid-state conformation and intermolecular interactions of the target molecule.
Detailed Conformational Analysis and Tautomerism Studies
X-ray diffraction studies on analogous compounds reveal that the tetrazole and benzoic acid moieties tend to adopt a nearly planar conformation. For instance, in the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the dihedral angle between the tetrazole and benzene (B151609) rings is a mere 0.16°. This planarity is indicative of extensive π-conjugation across the molecular skeleton.
The presence of the phenyl group on one of the tetrazole nitrogen atoms in this compound fixes the tautomeric form to the 1-substituted isomer. In unsubstituted or 5-substituted tetrazoles, tautomerism between the 1H and 2H forms is a crucial consideration. Quantum chemical calculations on related 2-arylphenyl-1H-tetrazoles have shown that the 1H-tautomer is generally more stable. The substitution at the N-1 position with a phenyl group in the title compound definitively establishes its tautomeric state in the solid phase.
Investigations into Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures
The crystal packing of tetrazole-containing benzoic acids is dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. In the case of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, adjacent molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds between their carboxylic acid groups. researchgate.net These dimers are further bridged by water molecules, creating a two-dimensional layered structure.
Furthermore, π-π stacking interactions between the aromatic rings play a critical role in stabilizing the three-dimensional crystal lattice. The tetrazole and benzene rings of adjacent molecules often align in a parallel or near-parallel fashion. In 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the centroid-to-centroid distance between these rings is approximately 3.78 Å, indicating significant π-stacking. researchgate.net It is highly probable that this compound would exhibit similar, if not more complex, hydrogen bonding and π-stacking architectures, with the additional phenyl ring providing further opportunities for π-π interactions.
Dynamic Solution-State Conformational Studies via Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide key information about the chemical environment of each atom. The expected chemical shifts can be predicted based on the electronic effects of the various functional groups.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoic Acid Protons (aromatic) | 7.0 - 8.2 | 115 - 135 |
| Phenyl Ring Protons (aromatic) | 7.3 - 7.8 | 120 - 130 |
| Methylene (B1212753) Protons (-CH₂-) | ~5.5 | ~65 |
| Carboxylic Acid Proton (-COOH) | 10 - 13 (often broad) | ~167 |
| Tetrazole Carbon | - | ~155 |
| Benzoic Acid Carbonyl Carbon | - | ~167 |
| Benzoic Acid C-O | - | ~160 |
| Benzoic Acid C-C | - | ~130 |
Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the assignments of proton and carbon signals and establishing the connectivity within the molecule. For instance, an HMBC experiment would show correlations between the methylene protons and the carbons of both the tetrazole and the phenoxy rings, confirming the ether linkage. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of different protons, helping to define the preferred solution-state conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Probing Electronic Distributions and Bonding Characteristics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bonding characteristics within this compound. The vibrational modes are sensitive to bond strengths, molecular geometry, and intermolecular interactions.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | FT-IR |
| Carboxylic Acid | C=O stretch | 1680-1710 | FT-IR, Raman |
| Carboxylic Acid | C-O stretch | 1210-1320 | FT-IR |
| Aromatic Rings | C-H stretch | 3000-3100 | FT-IR, Raman |
| Aromatic Rings | C=C stretch | 1450-1600 | FT-IR, Raman |
| Tetrazole Ring | Ring stretching (N=N, C=N) | 1400-1600 | FT-IR, Raman |
| Tetrazole Ring | Ring breathing/deformation | 900-1200 | FT-IR, Raman |
| Ether Linkage | C-O-C stretch | 1000-1250 | FT-IR |
The broad O-H stretching band of the carboxylic acid dimer is a hallmark feature in the FT-IR spectrum. The position and shape of the C=O stretching vibration can provide information about the extent of hydrogen bonding. The various stretching and bending modes of the phenyl and benzoic acid rings are expected in their characteristic regions. The tetrazole ring exhibits a series of complex vibrations due to the coupling of C=N and N=N stretching and bending modes. Analysis of these vibrational bands, often aided by computational modeling, allows for a detailed understanding of the electronic distribution and the nature of the chemical bonds within the molecule.
High-Resolution Mass Spectrometry for Unraveling Fragmentation Pathways and Isotopic Signatures
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the exact molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways upon ionization.
The molecular ion peak ([M]⁺ or [M-H]⁻) in the high-resolution mass spectrum would confirm the elemental formula of C₁₆H₁₂N₄O₃. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information.
Plausible Fragmentation Pathways:
The fragmentation of this compound is expected to proceed through several key pathways, including:
Cleavage of the ether bond: This would lead to the formation of fragments corresponding to the 4-hydroxybenzoic acid moiety and the 1-phenyl-5-(chloromethyl)-1H-tetrazole moiety (or their respective radical cations).
Fragmentation of the benzoic acid moiety: This would involve the characteristic loss of a hydroxyl radical (•OH) to form a benzoyl cation, followed by the loss of carbon monoxide (CO) to yield a phenyl cation.
Fragmentation of the tetrazole ring: Tetrazole rings are known to fragment via the extrusion of a molecule of nitrogen (N₂). In some cases, the loss of hydrazoic acid (HN₃) can also be observed.
Expected Key Fragments in Mass Spectrometry:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 296.0909 | [C₁₆H₁₂N₄O₃]⁺ | Molecular Ion |
| 137.0344 | [C₇H₅O₃]⁺ | Fragment from ether bond cleavage |
| 179.0667 | [C₉H₇N₄]⁺ | Fragment from ether bond cleavage |
| 121.0289 | [C₇H₅O₂]⁺ | Loss of H₂O from benzoic acid moiety |
| 105.0334 | [C₇H₅O]⁺ | Benzoyl cation (loss of •OH from carboxylic acid) |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation (loss of CO from benzoyl cation) |
| 151.0616 | [C₉H₇N₂]⁺ | Loss of N₂ from the tetrazole ring of the corresponding fragment |
The presence of four nitrogen atoms in the molecule will also give rise to a characteristic isotopic signature, with the M+1 peak having a higher relative abundance than a compound of similar mass containing only carbon, hydrogen, and oxygen. This isotopic pattern can further aid in the confirmation of the elemental composition.
Computational Chemistry and in Silico Modeling for 4 1 Phenyl 1h Tetrazol 5 Yl Methoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations, often employing Density Functional Theory (DFT), would be used to investigate the electronic properties of 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid. These calculations can determine the molecule's three-dimensional geometry, the distribution of electron density, and its electrostatic potential.
Key parameters that would be calculated include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential would be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
These theoretical calculations would help in understanding how the molecule might interact with biological targets at an electronic level.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations would be performed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and bonds, MD can reveal the molecule's preferred shapes (conformations) in different environments, such as in a vacuum or in a solvent like water.
This analysis would provide insights into:
Conformational Landscapes: Identifying the most stable, low-energy conformations of the molecule, which is critical for understanding how it might fit into a protein's binding site.
Solvent Interactions: Observing how the molecule interacts with surrounding water molecules, which influences its solubility and how it presents itself to a potential biological target.
Ligand-Based and Structure-Based Virtual Screening Methodologies for Predicting Binding Pockets
If the biological target of this compound is unknown, virtual screening methods could be employed to identify potential protein targets.
Ligand-Based Screening: This approach would involve comparing the 3D shape and chemical features of the compound to a library of known active molecules. A match would suggest that it might share a similar target.
Structure-Based Screening (Reverse Docking): This method involves docking the molecule into the binding sites of a large number of known protein structures. The proteins where it binds with high affinity would be considered potential targets.
These screening methods are essential for hypothesis generation in the early stages of drug discovery.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Theoretical Activity Prediction
If a set of similar molecules with known biological activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves finding a mathematical relationship between the physicochemical properties of the molecules and their biological activity. A QSAR model could then predict the activity of this compound.
Pharmacophore modeling would identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. This model serves as a 3D query to find other potentially active molecules in a database.
In Silico Prediction of Specific Molecular Interactions and Target Binding Profiles via Docking Algorithms
Once a potential protein target is identified, molecular docking simulations would be used to predict how this compound binds to it. Docking algorithms place the molecule (the ligand) into the binding site of the protein (the receptor) in various orientations and conformations to find the most favorable binding mode.
The results would detail:
Binding Affinity: A scoring function estimates the strength of the interaction, predicting how tightly the molecule might bind to the target.
Specific Interactions: The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the molecule and the amino acid residues of the protein. This information is crucial for understanding the basis of molecular recognition and for designing more potent derivatives.
Molecular Interactions and Mechanistic Elucidation of 4 1 Phenyl 1h Tetrazol 5 Yl Methoxy Benzoic Acid at the Cellular and Sub Cellular Levels
Investigation of Binding Affinities and Kinetic Parameters with Purified Biological Targets (e.g., Receptors, Enzymes)
No published studies were found that detail the binding affinities (such as Kd or Ki values) or kinetic parameters (kon, koff) of 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid with any specific purified biological targets.
Elucidation of Allosteric Modulation Mechanisms and Receptor Activation/Inhibition
There is no available research that elucidates any potential allosteric modulation mechanisms or the direct activation or inhibition of receptors by this compound.
Enzymatic Inhibition/Activation Studies in Isolated Systems
Specific data from enzymatic inhibition or activation assays (such as IC50 or EC50 values) for this compound in isolated systems are not reported in the scientific literature.
Molecular Pathway Perturbation Analysis (e.g., Protein-Protein Interactions, Gene Expression Modulation)
No studies have been published that analyze the perturbation of molecular pathways, including protein-protein interactions or changes in gene expression, as a result of treatment with this compound.
Structure-Activity Relationship (SAR) Principles Governing Molecular Recognition and Target Selectivity
A detailed structure-activity relationship (SAR) analysis for this compound has not been established. Such an analysis would require systematic modification of the phenyl ring, the tetrazole core, the methoxy (B1213986) linker, and the benzoic acid moiety, followed by biological evaluation to determine the key structural features responsible for any biological activity. This information is not currently available.
Design and Synthesis of Diverse Structural Analogs and Derivatives of 4 1 Phenyl 1h Tetrazol 5 Yl Methoxy Benzoic Acid
Strategies for Functional Group Modification and Bioisosteric Replacement of the Tetrazole and Benzoic Acid Moieties
The tetrazole and benzoic acid groups are key pharmacophoric features of the parent molecule, offering multiple avenues for functional group modification and bioisosteric replacement to enhance biological activity, selectivity, and drug-like properties.
The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group, sharing similar acidic properties (pKa ≈ 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) and the ability to participate in hydrogen bonding interactions. drughunter.com This similarity in physicochemical properties often allows for the interchange of these groups to modulate biological activity and metabolic stability. drughunter.comnih.gov For instance, the replacement of a carboxylic acid with a tetrazole has been shown to increase potency and improve oral bioavailability in angiotensin II type 1 (AT1) receptor antagonists. drughunter.com Beyond simple replacement, the tetrazole moiety itself can be modified. Strategies include N-alkylation or N-arylation at different positions of the tetrazole ring, which can influence the molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov The synthesis of 1,5-disubstituted and 2,5-disubstituted tetrazoles offers a route to diverse analogs with altered electronic and steric profiles. unito.it
The benzoic acid moiety is another prime target for modification. Bioisosteric replacements for the carboxylic acid group are numerous and can be broadly classified as acidic or non-acidic isosteres. The goal of such replacements is often to improve membrane permeability, reduce metabolic liabilities such as glucuronidation, and fine-tune the acidity to optimize target engagement. drughunter.comnih.gov
Table 1: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Bioisostere | pKa | Key Properties |
| Acylsulfonamide | ~3-5 | Stronger acidity than carboxylic acids, can form multiple hydrogen bonds. drughunter.comrsc.org |
| Hydroxamic Acid | ~9 | Can act as a metal chelator, often used in enzyme inhibitors. |
| 5-Oxo-1,2,4-oxadiazole | ~6-7 | Planar, acidic heterocycle, more lipophilic than tetrazoles. nih.gov |
| Phosphonic/Phosphinic Acids | Biphasic | More polar than carboxylic acids, can lower the partition coefficient (logP). nih.gov |
The synthesis of such analogs often involves multi-step reaction sequences. For instance, the synthesis of tetrazole derivatives can be achieved from nitrile precursors via late-stage functionalization. beilstein-journals.org Alternatively, novel strategies employ diversely protected tetrazole aldehydes as building blocks in multicomponent reactions, allowing for the rapid generation of complex, drug-like molecules. beilstein-journals.org The modification of the benzoic acid moiety can be accomplished through standard coupling reactions or by starting from appropriately functionalized benzoic acid derivatives.
Synthesis of Conformationally Constrained and Flexible Analogues for SAR Probing
The methoxy (B1213986) linker connecting the phenyl-tetrazole and benzoic acid moieties of 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid provides a degree of conformational flexibility. Probing the influence of this flexibility on biological activity is a crucial aspect of SAR studies. The synthesis of both conformationally constrained and more flexible analogs allows for the exploration of the optimal spatial arrangement of the key pharmacophoric groups for target binding. nih.gov
Conformational constraint can be introduced by incorporating the flexible linker into a rigid ring system. For example, the ether linkage could be replaced by a cyclopropane (B1198618) ring or incorporated into a larger heterocyclic system. Such modifications lock the relative orientation of the phenyl-tetrazole and benzoic acid moieties, which can lead to an increase in binding affinity and selectivity if the constrained conformation matches the bioactive conformation. nih.gov The design of these constrained analogs often relies on computational modeling to predict low-energy conformations that are likely to be biologically relevant.
Conversely, the synthesis of more flexible analogs can also provide valuable SAR information. This can be achieved by extending the linker with additional methylene (B1212753) groups or by introducing rotatable bonds. While often leading to an entropic penalty upon binding, these flexible analogs can help to map the boundaries of the binding pocket and identify potential new interaction sites.
The synthesis of these analogs requires careful planning of the synthetic route. For conformationally constrained analogs, ring-closing metathesis or intramolecular cyclization reactions are common strategies. For flexible analogs, multi-step syntheses involving the coupling of pre-functionalized fragments are often employed.
Academic Implications of Substituent Effects on Electronic Properties and Molecular Interactions
The electronic properties of the this compound scaffold can be systematically tuned by introducing substituents on the phenyl and benzoic acid rings. These modifications can have a profound impact on the molecule's acidity, lipophilicity, and its ability to engage in various molecular interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring attached to the tetrazole can alter the electron density of the tetrazole ring system. researchgate.netacs.org This, in turn, can influence the pKa of the tetrazole and its hydrogen bonding capabilities. acs.org Similarly, substituents on the benzoic acid ring will directly affect its acidity and the charge distribution of the carboxylate group. nih.gov
Table 2: Predicted Effects of Substituents on Molecular Properties
| Substituent Position | Substituent Type | Predicted Effect on Tetrazole pKa | Predicted Effect on Benzoic Acid pKa |
| Phenyl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase (less acidic) | Minimal |
| Phenyl Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease (more acidic) | Minimal |
| Benzoic Acid Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Minimal | Increase (less acidic) |
| Benzoic Acid Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | Minimal | Decrease (more acidic) |
The study of these substituent effects provides valuable insights into the nature of the interactions between the molecule and its biological target. For example, if a particular substituent leads to a significant change in activity, it may suggest that the substituted region of the molecule is involved in a critical binding interaction. Quantum-chemical calculations can be employed to quantify the impact of substituents on properties such as molecular electrostatic potential, frontier molecular orbital energies, and charge distribution, further aiding in the interpretation of SAR data. rsc.orgrsc.org
These studies have broader academic implications beyond the specific context of this molecule, contributing to a more general understanding of how substituent effects modulate the properties of heterocyclic compounds and their interactions with biological macromolecules.
Advanced Analytical Methodologies for the Characterization and Study of 4 1 Phenyl 1h Tetrazol 5 Yl Methoxy Benzoic Acid in Research Contexts
Development of Chiral and Achiral Chromatographic Separations for Isomers and Synthetic Intermediates
Chromatography is the cornerstone for separating and quantifying 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid from its synthetic precursors, impurities, and potential isomers. The development of both achiral and chiral methods is critical for ensuring the purity and quality of the final compound.
Achiral separations, typically performed using High-Performance Liquid Chromatography (HPLC), focus on separating the target molecule from its synthetic intermediates, such as methyl 4-(bromomethyl)benzoate (B8499459) and 1-phenyl-1H-tetrazol-5-ol. Reversed-phase HPLC is the most common approach for this class of compounds. nih.gov A C18 stationary phase is often employed due to its versatility in separating moderately polar to nonpolar compounds. nuph.edu.ua The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, often delivered in a gradient elution to resolve compounds with differing polarities effectively. uoa.gr UV detection is suitable as the phenyl and tetrazole rings provide strong chromophores. nuph.edu.ua
Chiral separations are necessary if any stereogenic centers are present in the molecule or arise during synthesis. While this compound itself is achiral, chiral intermediates or the introduction of a chiral center through derivatization would necessitate such methods. Direct chiral separation is most often achieved using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly effective for a broad range of molecules and are a primary choice for screening and method development. nih.govnih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. wvu.edu
Below are representative tables outlining typical starting conditions for achiral and chiral HPLC method development for this compound and its related species.
Table 1: Typical Achiral HPLC Method Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase for separating organic molecules. nuph.edu.ua |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting compounds. |
| Gradient | 5% to 95% B over 20 min | To elute a range of compounds from polar intermediates to the final product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. scholarsresearchlibrary.com |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where aromatic systems strongly absorb. uoa.gr |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Table 2: Typical Chiral HPLC Screening Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Columns (Screened) | Chiralpak® IA, Chiralcel® OD-H | Polysaccharide-based CSPs with broad applicability. nih.gov |
| Mobile Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) | Normal-phase conditions often provide good selectivity on these CSPs. |
| Mobile Phase (RP) | Acetonitrile / Water (60:40, v/v) | Reversed-phase conditions for broader solubility and compatibility. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal efficiency with chiral columns. |
| Detection | UV at 254 nm | Standard detection for aromatic analytes. |
Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Elucidating Reaction Intermediates and Pathways
To gain deeper insight into the synthesis of this compound, hyphenated techniques that couple chromatography with mass spectrometry are invaluable. These methods provide not only separation but also mass information, enabling the structural elucidation of unknown impurities, reaction intermediates, and degradation products. ekb.eg
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for this purpose. csuohio.edu Following separation by HPLC, molecules are ionized, typically using electrospray ionization (ESI), and analyzed by a mass spectrometer. The parent ion (precursor ion) corresponding to an intermediate can be selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern (product ions). csuohio.edunih.gov This pattern acts as a fingerprint, providing structural information that helps identify the molecule. For instance, the fragmentation of the target compound would likely show characteristic losses of CO2 from the benzoic acid moiety and fragmentation around the ether linkage and tetrazole ring. By analyzing the masses detected in a reaction mixture over time, one can map the formation and consumption of intermediates, thereby elucidating the reaction pathway. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more volatile or thermally stable synthetic precursors or derivatives. For a compound like this compound, derivatization (e.g., esterification of the carboxylic acid) would be required to increase its volatility for GC analysis.
Table 3: Representative LC-MS/MS Parameters for Intermediate Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| LC System | UPLC/HPLC | Provides high-resolution separation prior to MS analysis. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules; negative mode is ideal for acidic compounds. nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is excellent for targeted quantification (MRM), while Orbitrap provides high-resolution mass accuracy for unknown identification. researchgate.net |
| Scan Mode | Full Scan & Product Ion Scan | Full scan detects all ions; product ion scan fragments a specific precursor to elucidate its structure. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation in the collision cell. csuohio.edu |
| Expected Precursor [M-H]⁻ | m/z 295.08 | For the parent compound this compound (C15H12N4O3). |
Spectroscopic Methods for Real-Time Monitoring of Molecular Interactions and Kinetic Studies
Spectroscopic techniques are essential for studying the dynamic behavior of this compound, including its reaction kinetics and interactions with other molecules. These methods can often be employed for real-time, non-invasive monitoring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for kinetic analysis. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be monitored directly in the reaction vessel. The integration of these signals is proportional to the concentration of the species, allowing for the determination of reaction rates and orders. For example, the formation of the ether linkage could be followed by monitoring the characteristic signals of the benzylic protons (-O-CH2-).
UV-Visible (UV-Vis) spectroscopy can also be used for kinetic studies if the reactants, intermediates, and products have distinct absorption spectra. mdpi.com The change in absorbance at a specific wavelength over time can be correlated with concentration changes via the Beer-Lambert law, providing a straightforward method for monitoring reaction progress. uc.pt
When studying molecular interactions, such as the binding of the compound to a biological target like a protein or DNA, techniques like Circular Dichroism (CD) and Fluorescence Spectroscopy are employed. If the target molecule is chiral and has a CD signal, the binding of a ligand can induce changes in this signal, which can be used to determine binding affinity and conformational changes. nih.gov Similarly, if the compound or the target is fluorescent, changes in fluorescence intensity, wavelength, or polarization upon binding can provide valuable information about the interaction.
Table 4: Application of Spectroscopic Methods for Dynamic Studies
| Technique | Application | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Real-time reaction monitoring | Structural confirmation of intermediates and products, reaction rates, kinetic parameters. rsc.org |
| UV-Vis Spectroscopy | Kinetic studies, photochemical stability | Reaction progress, rate constants, quantum yields for photochemical reactions. mdpi.com |
| FTIR Spectroscopy | Monitoring functional group changes | Tracking the appearance/disappearance of key vibrational bands (e.g., C=O, C-O-C) during a reaction. |
| Circular Dichroism | Studying interactions with chiral macromolecules | Binding constants, induced conformational changes in targets like proteins or DNA. nih.gov |
| Fluorescence Spec. | Binding assays | Binding affinity, stoichiometry of interaction, conformational changes. |
Future Research Directions and Unaddressed Academic Questions Concerning 4 1 Phenyl 1h Tetrazol 5 Yl Methoxy Benzoic Acid
Exploration of Unconventional Synthetic Paradigms for Tetrazole-Benzoic Acid Conjugates
The synthesis of tetrazole derivatives has traditionally relied on methods such as the [2 + 3] cycloaddition of azides and nitriles. acs.org However, the future of synthesizing tetrazole-benzoic acid conjugates like 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid lies in the exploration of more innovative and efficient synthetic strategies. A significant area for future research is the development of multicomponent reactions (MCRs) for the direct synthesis of these complex molecules. beilstein-journals.orgbeilstein-journals.org MCRs offer the advantages of simplicity, speed, and the generation of molecular diversity from simple starting materials in a single step. beilstein-journals.org
Another promising avenue is the use of novel building blocks, such as diversely protected tetrazole aldehydes. beilstein-journals.orgbeilstein-journals.org This approach facilitates the incorporation of the tetrazole moiety into various chemical transformations, providing a more flexible and efficient route to a wide array of derivatives. beilstein-journals.org Furthermore, the development of green synthetic methods, potentially utilizing nanomaterial-based catalysts, could lead to more environmentally benign and efficient production of these compounds. rsc.org The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction time, yield, and scalability.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | Simplicity, speed, diversity | Design of novel MCRs for direct synthesis of tetrazole-benzoic acid conjugates. |
| Novel Building Blocks | Flexibility, efficiency | Synthesis and application of protected tetrazole aldehydes and other reactive intermediates. |
| Green Chemistry | Environmentally benign, efficient | Development of nanomaterial catalysts and use of green solvents. |
| Advanced Technologies | Reduced reaction time, scalability | Application of flow chemistry and microwave-assisted synthesis. |
Identification of Novel Molecular Targets and Undiscovered Ligand-Receptor Interactions
Tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, and antiviral properties. tandfonline.com For this compound and its derivatives, a key area of future research is the identification of novel molecular targets and the elucidation of undiscovered ligand-receptor interactions. While the tetrazole moiety is a known bioisostere of a carboxylic acid, its specific interactions with biological targets can lead to unique pharmacological profiles. beilstein-journals.org
Future studies should employ a combination of computational and experimental approaches to screen for new biological targets. Molecular docking and virtual screening can be utilized to predict potential binding partners, which can then be validated through in vitro and in vivo assays. nih.gov For instance, derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide have been identified as potent agonists for the G protein-coupled receptor-35 (GPR35), highlighting the potential for tetrazole-containing compounds to interact with this class of receptors. nih.govlookchem.com Furthermore, some novel tetrazole derivatives have been found to target tubulin, inducing antiproliferative activity against cancer cells. researchgate.net Investigating the potential of this compound derivatives to interact with such targets could open up new therapeutic avenues.
Application of Machine Learning and Artificial Intelligence in the Design and Prediction of Derivatives of this compound
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. For this compound, these computational tools can be leveraged to accelerate the design and predict the properties of novel derivatives. schrodinger.com ML models, particularly deep learning and graph neural networks, can be trained on existing data to learn the complex relationships between molecular structure and biological activity or material properties. youtube.com
Future research should focus on developing robust ML models capable of predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, thereby reducing the need for extensive and costly experimental screening. mdpi.com AI can also be employed for de novo drug design, generating novel molecular structures with desired properties. youtube.com By inputting specific parameters, such as target affinity and desired physicochemical properties, AI algorithms can propose new derivatives of this compound that are more likely to be successful candidates for further development. The use of multivariate linear regression modeling has already shown promise in predicting the decomposition temperature and impact sensitivity of tetrazoles, which is crucial for the safe handling of these energetic compounds. nih.gov
Potential for Supramolecular Chemistry and Material Science Applications of the Compound and its Derivatives
The unique structural and electronic properties of the tetrazole ring make it an attractive component for applications in supramolecular chemistry and material science. lifechemicals.com The nitrogen-rich nature of the tetrazole ring allows it to act as a versatile ligand, capable of coordinating with metal ions to form metal-organic frameworks (MOFs). lifechemicals.com Future research should explore the synthesis of MOFs incorporating this compound or its derivatives as organic linkers. These materials could have potential applications in gas storage, catalysis, and sensing.
Furthermore, the ability of tetrazole-containing molecules to participate in hydrogen bonding and π-π stacking interactions can be exploited in the design of novel supramolecular assemblies. nih.gov These assemblies could exhibit interesting properties, such as liquid crystallinity or gel formation. The high nitrogen content and thermal stability of the tetrazole ring also make it a candidate for the development of energetic materials. uc.pt While this application requires careful consideration of the compound's stability and sensitivity, it represents a potential area for future investigation. Additionally, polymers incorporating tetrazole fragments have been shown to be effective in CO2 capture, suggesting a role for derivatives of this compound in the development of materials for environmental applications. lifechemicals.com
Integration of Chemical Biology Approaches for Systems-Level Understanding of Molecular Actions
To fully comprehend the biological effects of this compound and its derivatives, it is essential to move beyond a single-target approach and adopt a systems-level perspective. nih.gov Chemical biology offers a powerful toolkit for dissecting the complex interactions of small molecules with cellular networks. plos.org Future research should integrate chemogenomic and proteomic approaches to map the genetic and protein interaction networks that are perturbed by this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution and cyclization reactions. For example, tetrazole rings can be synthesized via [2+3] cycloaddition between nitriles and sodium azide. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts like ammonium chloride. Purification often involves recrystallization or column chromatography, with yield improvements achieved by microwave-assisted synthesis (reducing reaction time) or flow chemistry for scalability .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D geometry, as demonstrated for structurally similar tetrazole derivatives . Complementary techniques include:
- Spectroscopy : H/C NMR for functional group confirmation (e.g., tetrazole proton at δ ~8-9 ppm).
- Mass Spectrometry : ESI-MS for molecular ion validation.
- FT-IR : Peaks at ~1600 cm (C=N stretch) and ~2500 cm (tetrazole ring).
Discrepancies between experimental and calculated data (e.g., bond lengths in DFT) require iterative refinement using software like SHELXL .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally related compounds, acute toxicity (Category 4 for oral/dermal/inhalation) necessitates:
- PPE : Gloves, lab coats, and goggles.
- Storage : Cool, ventilated areas away from incompatible materials (strong acids/bases).
- Waste Disposal : Follow hazardous waste protocols for organic solvents and azide-containing residues .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. For example, the tetrazole ring’s electron-deficient nature favors nucleophilic attacks. Time-dependent DFT (TD-DFT) models UV-Vis spectra (e.g., π→π* transitions at ~300 nm) and fluorescence emission (e.g., 441 nm blue-light emission in solid state), aiding in optoelectronic applications .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer : Discrepancies (e.g., bond-length variations in X-ray vs. DFT) are addressed by:
- Data Validation : Cross-checking with Cambridge Structural Database (CSD) entries for similar tetrazole derivatives.
- Refinement Software : SHELXL for tweaking thermal parameters and occupancy factors.
- Dynamic Effects : Accounting for temperature-dependent lattice vibrations via Hirshfeld surface analysis .
Q. How can researchers design experiments to assess biological activity, given limited existing data?
- Methodological Answer : Leverage structural analogs (e.g., thiazolidinone derivatives with anti-inflammatory activity) to hypothesize targets:
- In Silico Docking : Use PyMOL or AutoDock to simulate binding to enzymes like COX-2 or PPAR-γ.
- In Vitro Assays : Test inhibition of bacterial growth (MIC assays) or cancer cell lines (MTT assays).
- SAR Studies : Modify the methoxy linker or benzoic acid moiety to optimize potency .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
- Methodological Answer : Key challenges include:
- Azide Handling : Replace sodium azide with safer alternatives (e.g., trimethylsilyl azide).
- Purification : Transition from column chromatography to recrystallization for cost-effectiveness.
- Yield Optimization : Use continuous flow reactors to enhance reproducibility and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
